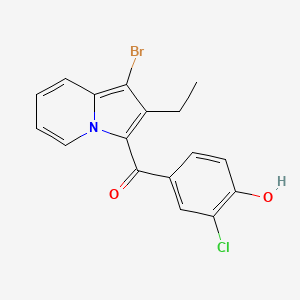
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H7NO3S. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a pyridine ring substituted with a methyl group, a sulfanylidene group, and a carboxylic acid group, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with methylamine and thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate or free acid.
Common reagents and conditions used in these reactions include solvents like ethanol or water, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanylidene group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the carboxylic acid group can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. These interactions can result in the modulation of cellular pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid: This compound has a similar structure but with an oxo group instead of a sulfanylidene group. The presence of the oxo group can lead to different chemical reactivity and biological activity.
2-Methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylic acid: This compound has a similar sulfanylidene group but with different substitution patterns on the pyridine ring, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
74500-75-7 |
|---|---|
Formule moléculaire |
C7H7NO2S |
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
1-methyl-6-sulfanylidenepyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c1-8-5(7(9)10)3-2-4-6(8)11/h2-4H,1H3,(H,9,10) |
Clé InChI |
JQBIRMJKBNMNQC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)C=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)

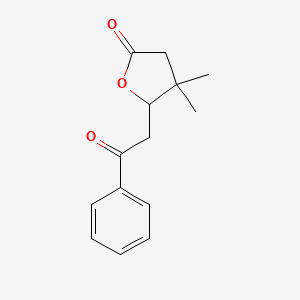
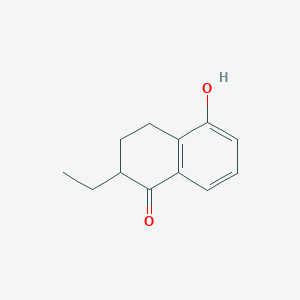
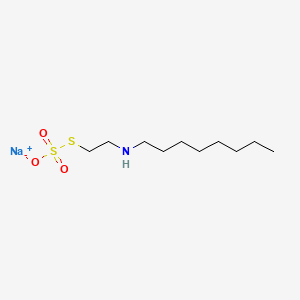
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
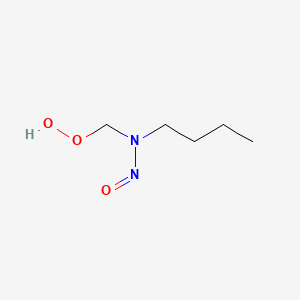
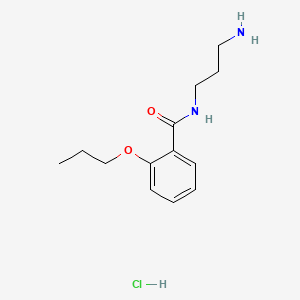
![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
